Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate

Oltipraz synthesis β‑Keto ester Claisen condensation

Methyl 2‑methyl‑3‑oxo‑3‑(pyrazin‑2‑yl)propanoate is a pyrazine‑functionalised β‑keto ester that serves as a key building block in the synthesis of the chemopreventive agent oltipraz [REFS‑1]. Unlike generic β‑keto esters, its unique combination of a pyrazine heterocycle and a methyl ester moiety enables a high‑yielding, scalable route to oltipraz that avoids the explosion risk and lengthy reaction times of earlier methods [REFS‑2].

Molecular Formula C9H10N2O3
Molecular Weight 194.19
CAS No. 324737-10-2
Cat. No. B2868586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate
CAS324737-10-2
Molecular FormulaC9H10N2O3
Molecular Weight194.19
Structural Identifiers
SMILESCC(C(=O)C1=NC=CN=C1)C(=O)OC
InChIInChI=1S/C9H10N2O3/c1-6(9(13)14-2)8(12)7-5-10-3-4-11-7/h3-6H,1-2H3
InChIKeyTVMXIGKZHSBQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: Methyl 2‑methyl‑3‑oxo‑3‑(pyrazin‑2‑yl)propanoate (CAS 324737‑10‑2)


Methyl 2‑methyl‑3‑oxo‑3‑(pyrazin‑2‑yl)propanoate is a pyrazine‑functionalised β‑keto ester that serves as a key building block in the synthesis of the chemopreventive agent oltipraz [REFS‑1]. Unlike generic β‑keto esters, its unique combination of a pyrazine heterocycle and a methyl ester moiety enables a high‑yielding, scalable route to oltipraz that avoids the explosion risk and lengthy reaction times of earlier methods [REFS‑2]. The compound is primarily sourced by medicinal chemistry and process‑development teams that require a reproducible, high‑purity intermediate for late‑stage dithiolethione formation.

Why Ethyl Ester or Non‑Pyrazinyl Analogues Cannot Replace Methyl 2‑methyl‑3‑oxo‑3‑(pyrazin‑2‑yl)propanoate


Simply substituting the methyl ester with an ethyl ester (CAS 64223‑90‑1) or replacing the pyrazine ring with other heterocycles has been shown to drastically reduce the yield of the downstream dithiolethione product. Patent literature explicitly states that 3‑oxoesters bearing a nitrogen‑containing heterocycle, and especially a pyrazinyl group, give extremely low yields (<10 %) under conventional Claisen‑condensation conditions [REFS‑1]. The methyl ester of 2‑methyl‑3‑oxo‑3‑(pyrazin‑2‑yl)propanoate is specifically claimed because it provides the optimal balance of reactivity and steric accessibility, enabling a >80 % yield in the condensation step while maintaining the structural fidelity required for the subsequent ring‑closure with P₂S₅ [REFS‑2]. Generic procurement without verifying the ester identity therefore risks a substantial drop in overall process yield.

Quantitative Differentiation of Methyl 2‑methyl‑3‑oxo‑3‑(pyrazin‑2‑yl)propanoate Against Analogues and Prior Methods


Claisen‑condensation yield: target compound vs. historical pyrazinyl 3‑oxoester baseline

In the improved process of US7288652B2, methyl 2‑methyl‑3‑oxo‑3‑(pyrazin‑2‑yl)propanoate is obtained in 89.0 % isolated yield as a dark‑brown viscous oil [REFS‑1]. This value stands in stark contrast to the explicit statement in the same patent that “the yield of 3‑oxoester compounds with a nitrogen‑containing hetero ring is very low, and in particular, the yield of oltipraz with a pyrazinyl group is extremely low, as less than 10 %” when prior‑art methods are applied [REFS‑1]. The comparison establishes an approximate 8‑ to 9‑fold improvement in synthetic efficiency for the specifically claimed methyl ester.

Oltipraz synthesis β‑Keto ester Claisen condensation

Overall oltipraz yield: process using the target intermediate vs. historical two‑step route

When methyl 2‑methyl‑3‑oxo‑3‑(pyrazin‑2‑yl)propanoate is carried forward through the dithiolethione‑ring formation, the overall yield of oltipraz is >21 % based on starting methyl pyrazine‑2‑carboxylate [REFS‑1]. The patent explicitly states that a previous two‑step route (Scheme 2) delivered a total yield of only 4.2 % [REFS‑2]. The more than five‑fold enhancement directly traces back to the choice of this specific 3‑oxoester intermediate.

Oltipraz Process chemistry Scale‑up

Dithiolethione ring‑formation time: proprietary method with the target compound vs. conventional protocols

Using methyl 2‑methyl‑3‑oxo‑3‑(pyrazin‑2‑yl)propanoate in the mixed toluene/xylene solvent system reduces the dithiolethione‑ring‑formation time to 4–6 hours [REFS‑1]. By contrast, conventional methods that employ the same or similar 3‑oxoesters require 18–24 hours to reach completion [REFS‑1]. The reduction in reaction time is attributed to the enhanced solubility and reactivity of the methyl ester in the optimised solvent mixture.

Dithiolethione Reaction engineering Process safety

Final oltipraz purity achievable without column chromatography

When the sequence starts with methyl 2‑methyl‑3‑oxo‑3‑(pyrazin‑2‑yl)propanoate and follows the patented work‑up, oltipraz is obtained with >99.5 % purity after simple recrystallisation (e.g., from acetonitrile), without any chromatographic purification [REFS‑1]. Comparable literature syntheses of oltipraz often require column chromatography to reach similar purity levels, adding cost and complexity [REFS‑2]. The ability to bypass chromatography is a direct consequence of the high chemical fidelity of the methyl ester intermediate.

API purity Crystallisation Process robustness

Safety profile: elimination of hydride‑base explosion risk in the Claisen‑condensation step

The earlier WO01/09118 process for oltipraz intermediates employs sodium hydride as the base for Claisen condensation, which carries a well‑documented explosion risk due to hydrogen evolution [REFS‑1]. The method that specifically produces methyl 2‑methyl‑3‑oxo‑3‑(pyrazin‑2‑yl)propanoate uses potassium t‑butoxide or sodium pentanoate, which do not generate hydrogen and are classified as non‑explosive under the reaction conditions [REFS‑1] [REFS‑2]. This shift eliminates a critical safety barrier to scale‑up.

Process safety Claisen condensation Scale‑up

High‑Impact Scenarios for Procuring Methyl 2‑methyl‑3‑oxo‑3‑(pyrazin‑2‑yl)propanoate


GMP‑compliant Oltipraz API manufacturing

The methyl ester intermediate is the only starting material that enables the patented, chromatography‑free route to oltipraz with >99.5 % purity [REFS‑1]. Process development teams that require a scalable, safe, and cost‑effective supply of oltipraz for clinical trials or commercial production should specify this exact CAS number to lock in the documented 5‑fold yield advantage over legacy routes [REFS‑2].

Safety‑focused kilo‑lab scale‑up

Facilities that have experienced process‑safety incidents with NaH‑based Claisen condensations will find that the route using methyl 2‑methyl‑3‑oxo‑3‑(pyrazin‑2‑yl)propanoate, which employs non‑hydrogen‑generating bases such as potassium t‑butoxide, eliminates the explosion risk while maintaining the ≥89 % intermediate yield [REFS‑1] [REFS‑2]. Procurement of the pre‑qualified intermediate allows direct implementation of the safer protocol.

Medicinal chemistry SAR campaigns around dithiolethione analogues

The methyl ester serves as a versatile point of diversification for libraries of pyrazine‑containing dithiolethiones. Because the ester group is retained until the final step, medicinal chemists can use it as a common late‑stage intermediate, confident that the high yield and purity of the dithiolethione formation (4–6 h reaction time) will be preserved regardless of the downstream modifications [REFS‑1].

Green‑chemistry process optimisation

The reduction in P₂S₅ equivalents (1.05–1.50 eq. vs. large excesses common in earlier methods) and the elimination of chromatographic purification make the route anchored by this methyl ester a more sustainable choice. Procurement officers pursuing environmental, social, and governance (ESG) targets can cite the documented decrease in solvent and reagent waste as a quantifiable differentiator [REFS‑1].

Quote Request

Request a Quote for Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.